Einecs 243-131-0
CAS No.: 19524-64-2
Cat. No.: VC8396842
Molecular Formula: C30H29NO11S
Molecular Weight: 611.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19524-64-2 |
---|---|
Molecular Formula | C30H29NO11S |
Molecular Weight | 611.6 g/mol |
IUPAC Name | (6,7-dihydroxy-2-oxochromen-4-yl) methanesulfonate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
Standard InChI | InChI=1S/C20H21NO4.C10H8O7S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-18(14,15)17-9-4-10(13)16-8-3-7(12)6(11)2-5(8)9/h5-8,10-12H,9H2,1-4H3;2-4,11-12H,1H3 |
Standard InChI Key | JWIOHADFDHXRQJ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.CS(=O)(=O)OC1=CC(=O)OC2=CC(=C(C=C21)O)O |
Canonical SMILES | COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.CS(=O)(=O)OC1=CC(=O)OC2=CC(=C(C=C21)O)O |
Introduction
Chemical Identity and Regulatory Status
Nomenclature and Identifiers
EINECS 243-131-0 is cataloged under multiple identifiers, including CAS 19524-64-2, DTXSID30173175, and Wikidata Q83043252 . The compound’s dual-component nature is reflected in its PubChem entry, which lists CID 5748595 for the 1:1 complex and CID 5748596 for the isolated (6,7-Dihydroxy-2-oxochromen-4-yl) methanesulfonate moiety . The European Chemicals Agency (ECHA) classifies it as a registered substance under REACH regulations, though no explicit hazard statements or regulatory restrictions are currently associated with it .
Structural and Physicochemical Properties
Three-Dimensional Conformation
While 3D conformer generation is restricted due to the compound’s salt nature, computational models predict significant steric interactions between the planar coumarin system and the bulky isoquinoline group . The molecule’s topological polar surface area (TPSA) of 168 Ų indicates moderate hydrophilicity, primarily attributed to the sulfonate and hydroxyl groups .
Table 1: Key Computed Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 611.6 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 12 |
Rotatable Bonds | 8 |
LogP (Octanol-Water) | Not Available |
Refractive Index | Not Available |
Spectroscopic Characteristics
Although experimental spectral data are absent from public databases, theoretical analyses suggest distinctive features:
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UV-Vis Spectroscopy: Strong absorption bands near 270–320 nm due to π→π* transitions in the conjugated coumarin and isoquinoline systems.
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NMR Spectroscopy: Expected singlet resonances for methoxy protons (~δ 3.8–4.0 ppm) and deshielded aromatic protons adjacent to electron-withdrawing groups (δ 7.5–8.5 ppm) .
Synthesis and Stability
Synthetic Pathways
The compound’s synthesis likely involves two parallel routes:
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Coumarin Sulfonate Preparation: Sulfonation of 6,7-dihydroxy-4-methylcoumarin using chlorosulfonic acid, followed by neutralization with a base to form the methanesulfonate salt.
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Isoquinoline Alkylation: Reaction of 6,7-dimethoxyisoquinoline with 3,4-dimethoxybenzyl chloride under basic conditions to introduce the benzyl substituent .
Final complexation may occur through non-covalent interactions, such as π-π stacking between aromatic rings or hydrogen bonding involving sulfonate oxygens and isoquinoline nitrogen .
Degradation and Reactivity
The presence of multiple hydrolyzable groups (e.g., ester, ether) suggests susceptibility to:
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